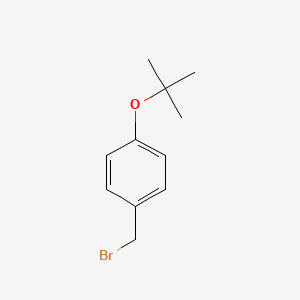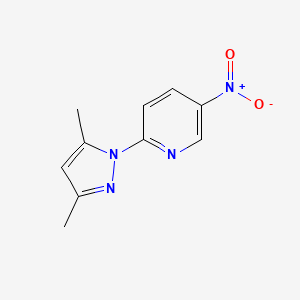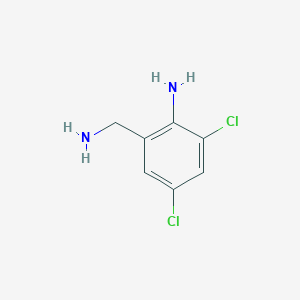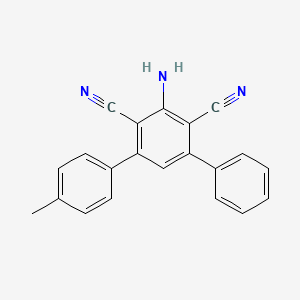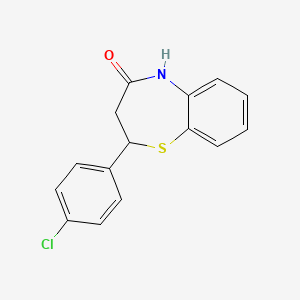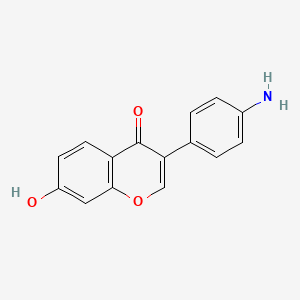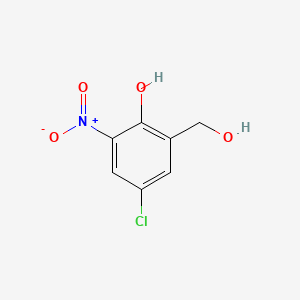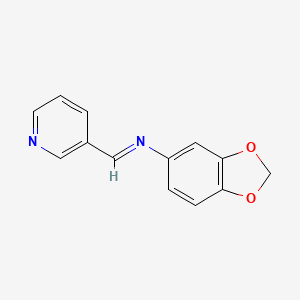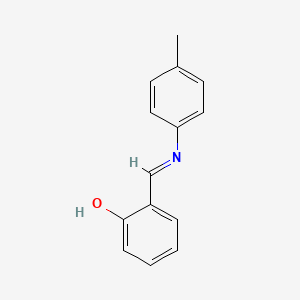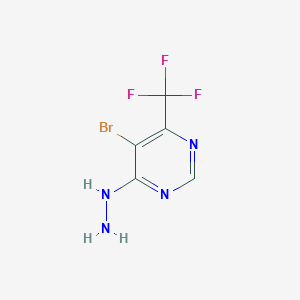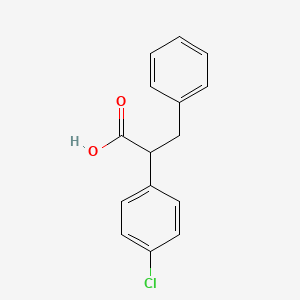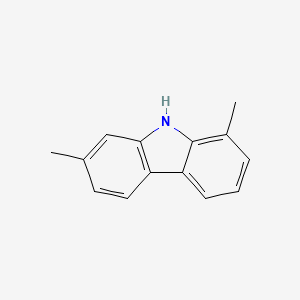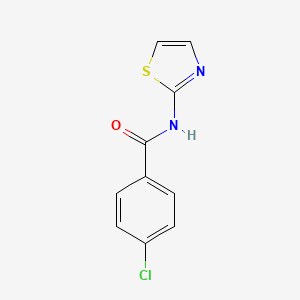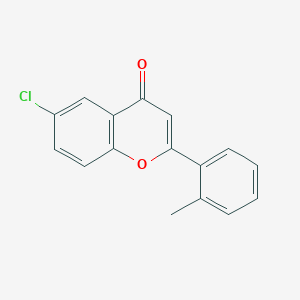
6-Chloro-2-(2-methylphenyl)chromen-4-one
Overview
Description
6-Chloro-2-(2-methylphenyl)chromen-4-one, also known as 6-chloro-2-methyl-3-phenylchromone, is an organic compound that has a wide range of applications in different fields of science. It is an important intermediate in the synthesis of various pharmaceuticals, dyes, and other compounds. This compound has been studied extensively in recent years due to its interesting properties and potential applications.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activity
A study by El Azab, Youssef, and Amin (2014) discusses the microwave-assisted synthesis of novel 2H-chromene derivatives, including 6-chloro-2-oxo-2H-chromene-4-carbaldehyde. These compounds exhibited significant antimicrobial activity against various classes of bacteria and fungi, highlighting their potential in biological applications (El Azab, Youssef, & Amin, 2014).
Application in Dye-Sensitized Solar Cells
Gad, Kamar, and Mousa (2020) explored the use of chromen-2-one-based organic dyes, including derivatives of 6-chloro-2-(2-methylphenyl)chromen-4-one, in dye-sensitized solar cells. The study focused on the electronic and photovoltaic properties of these compounds, indicating their potential for improving photoelectric conversion efficiency in solar cells (Gad, Kamar, & Mousa, 2020).
In Vitro Inhibition of Carbonic Anhydrases
Basaran et al. (2008) synthesized a series of dihydroxycoumarin compounds, including derivatives of this compound, to investigate their inhibitory effects on human carbonic anhydrase enzymes. This research could have implications for the development of therapeutic agents targeting these enzymes (Basaran et al., 2008).
Novel Catalysis in Organic Synthesis
Alonzi et al. (2014) discussed the use of polystyrene-supported catalysts in the synthesis of Warfarin and its analogs, employing 4-hydroxycoumarin derivatives, closely related to this compound. This research contributes to the field of green chemistry by offering efficient and environmentally friendly catalytic processes (Alonzi et al., 2014).
Antimicrobial Activity
Bairagi, Bhosale, and Deodhar (2009) synthesized a series of Schiff's bases derived from 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, structurally similar to this compound, demonstrating significant in vitro antimicrobial activity against various bacterial and fungal strains (Bairagi, Bhosale, & Deodhar, 2009).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(2-methylphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-4-2-3-5-12(10)16-9-14(18)13-8-11(17)6-7-15(13)19-16/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXOVBMNMPQZSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350977 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88952-76-5 | |
| Record name | 4H-1-Benzopyran-4-one, 6-chloro-2-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60350977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




